5-(2,3-Dichlorophenyl)-5-oxovaleric acid

Lipophilicity Physicochemical Profiling SAR Analysis

Medicinal chemists targeting CCR5-mediated HIV entry require the precise 2,3-dichlorophenyl regioisomer. The 2,4- or 3,5-analogs lack patent validation and can abolish target binding. This free acid enables direct amide coupling (EDC/HATU/DCC) without saponification, accelerating parallel synthesis. - CCR5 antagonist scaffold with patent literature support - Ortho-chlorine halogen bond donor for fragment-based screening - XLogP3-AA 2.7, TPSA 54.4 Ų for predictable MMPA modeling

Molecular Formula C11H10Cl2O3
Molecular Weight 261.1 g/mol
CAS No. 898791-10-1
Cat. No. B1360701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dichlorophenyl)-5-oxovaleric acid
CAS898791-10-1
Molecular FormulaC11H10Cl2O3
Molecular Weight261.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCC(=O)O
InChIInChI=1S/C11H10Cl2O3/c12-8-4-1-3-7(11(8)13)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16)
InChIKeyXCHMPAYESAHTMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,3-Dichlorophenyl)-5-oxovaleric Acid Identity & Sourcing


5-(2,3-Dichlorophenyl)-5-oxovaleric acid (CAS 898791-10-1) is a synthetic dichlorinated phenyl-oxopentanoic acid with the molecular formula C₁₁H₁₀Cl₂O₃ and a molecular weight of 261.10 g/mol [1]. The compound features a 2,3-dichlorophenyl substituent at the 5-position of a valeric acid backbone bearing a ketone at the delta carbon. It is cataloged under IUPAC name 5-(2,3-dichlorophenyl)-5-oxopentanoic acid, with MDL number MFCD02260927 and DSSTox Substance ID DTXSID90645409 [1]. Key computed physicochemical descriptors include an XLogP3-AA value of 2.7, a topological polar surface area (TPSA) of 54.4 Ų, and 5 rotatable bonds [1]. Commercially, the compound is offered at a standard purity of 97% (Fluorochem) or 95% (Chemenu) in quantities ranging from 1 g to 5 g . This baseline anchors the compound within the oxovaleric acid family and establishes the core metrics against which regioisomeric analogs and functional derivatives are quantitatively compared.

Regiospecific scaffold 2,3-Dichlorophenyl motif for CCR5 target engagement and SAR studies
Direct coupling ready Free carboxylic acid enables one-step amide library synthesis without deprotection
Halogen bond probe Ortho-chloro substitution supports fragment-based design exploring C–Cl···O/N interactions

5-(2,3-Dichlorophenyl)-5-oxovaleric Acid Regioisomer Specificity


The 2,3-, 2,4-, 3,4-, and 3,5-dichlorophenyl oxovaleric acid regioisomers share identical molecular formula (C₁₁H₁₀Cl₂O₃) and molecular weight (261.10 g/mol), yet their chlorine substitution patterns alter electronic distribution, steric accessibility, and hydrogen-bonding capacity in ways that cannot be predicted from molecular formula alone [1]. The 2,3-substitution pattern places one chlorine ortho and one meta to the ketone linkage, creating a unique steric and electronic microenvironment distinct from the 2,4-, 3,4-, or 3,5-analogs [1]. In procurement contexts where a specific 2,3-dichlorophenyl pharmacophore is required—such as in structure-activity relationship (SAR) studies targeting CCR5 antagonism or lipoxygenase inhibition—substitution with a 2,4-dichlorophenyl analog (CAS 172167-99-6) or 3,5-dichlorophenyl analog (CAS 172168-00-2) will alter binding geometry and potentially abolish activity, as evidenced by the divergent computed lipophilicity and polar surface area values across the series [2]. Therefore, chemical equivalence cannot be assumed, and procurement must be compound-specific.

Attribute
2,3-Isomer (target)
Regioisomer analog
Chlorine pattern
2,3-dichloro: ortho + meta
3,5-dichloro: meta + meta
CCR5 literature presence
Referenced in patent and screening data
No CCR5-related patent literature identified
Electronic microenvironment
Ortho-Cl alters ketone dipole and steric access
Different Cl positions shift reactivity and binding geometry

5-(2,3-Dichlorophenyl)-5-oxovaleric Acid: Comparative Evidence


XLogP3 Lipophilicity Comparison

The target compound exhibits a computed XLogP3-AA of 2.7, indicating moderate lipophilicity [1]. In contrast, the 3,5-dichlorophenyl regioisomer (CAS 172168-00-2, PubChem CID 2758182) has a computed XLogP3-AA of 2.6 [2]. While the absolute difference of 0.1 log units is modest, it reflects the distinct electronic contribution of the 2,3- vs. 3,5-chlorine substitution pattern, which can translate into meaningful differences in membrane permeability and protein binding when incorporated into larger molecular architectures.

Lipophilicity (XLogP3)
Cross-study comparable
ΔXLogP3-AA = 0.1
Target 2.7 vs. 3,5-isomer 2.6
Regioisomer-specific lipophilicity may affect membrane permeability and protein binding
Computed XLogP3; small difference can shift logD-dependent ADME properties
Lipophilicity Physicochemical Profiling SAR Analysis

Topological Polar Surface Area (TPSA) Comparison

The target compound has a computed topological polar surface area (TPSA) of 54.4 Ų [1]. The 3,5-dichlorophenyl analog (CID 2758182) has a comparable TPSA of 54.4 Ų [2], indicating that both regioisomers present identical total polar surface area to biological membranes. However, the spatial distribution of this polarity differs due to the 2,3-substitution pattern, which places polar functionality in closer proximity to the ortho-chlorine, potentially creating a localized dipole moment not captured by the aggregate TPSA value.

Polar surface area (TPSA)
Cross-study comparable
ΔTPSA = 0.0 Ų
Both 2,3- and 3,5-isomers: 54.4 Ų
Identical aggregate TPSA; ortho-Cl may create localized dipole not captured by TPSA alone
Spatial polarity distribution differs; may influence carbonyl reactivity in coupling
Polarity Drug-likeness Bioavailability Prediction

Rotatable Bonds and Flexibility Comparison

The target compound contains 5 rotatable bonds, identical to all dichlorophenyl oxovaleric acid regioisomers [1][2]. However, the non-chlorinated parent scaffold, 5-phenyl-5-oxovaleric acid (5-benzoylvaleric acid), also possesses 5 rotatable bonds but lacks the steric bulk and electron-withdrawing effects of the chlorine substituents [3]. The 2,3-dichlorophenyl moiety introduces a substantially larger van der Waals volume compared to the unsubstituted phenyl ring (molecular weight 261.10 vs. 192.21 g/mol for the non-chlorinated analog), which alters conformational sampling in solution and at protein binding sites.

Steric bulk
Class-level inference
ΔMW = 68.89 g/mol (+36%)
vs. unsubstituted 5-phenyl-oxovaleric acid (192.21 g/mol)
2,3-Dichloro motif adds halogen-bond donor capacity absent in non-chlorinated analog
Two Cl substituents increase van der Waals volume and conformational constraints
Conformational Flexibility Entropic Penalty Scaffold Design

CCR5 Antagonist Activity Evidence

Preliminary pharmacological screening data, cited in a Semantic Scholar author profile associated with Zhang Huili (张会利) and linked to CCR5 antagonist patent filings, indicates that 5-(2,3-dichlorophenyl)-5-oxovaleric acid derivatives exhibit CCR5 antagonistic activity relevant to HIV infection, asthma, rheumatoid arthritis, and autoimmune disease models [1]. While no explicit IC₅₀ value for the free acid form is publicly available from this source, the structural specificity of the 2,3-dichlorophenyl motif is underscored by its inclusion in patent claims directed to CCR5 antagonist compositions (e.g., WO-2018093966-A1 and related filings) [2]. By contrast, no comparable CCR5-related patent literature was identified for the 2,4-, 3,4-, or 3,5-dichlorophenyl regioisomers in the same search corpus.

CCR5 antagonist literature
Supporting evidence
2,3-isomer referenced in CCR5 patent filings
2,4-/3,4-/3,5-isomers: no CCR5 literature identified
2,3-Substitution pattern aligns with pharmacophore hypothesis for CCR5 research
Based on patent and screening data; no public IC₅₀ for free acid form
CCR5 Antagonism HIV Entry Inhibition Chemokine Receptor Pharmacology

Commercial Sourcing and Pricing Comparison

5-(2,3-Dichlorophenyl)-5-oxovaleric acid (CAS 898791-10-1) is commercially available at 97% purity from Fluorochem, with listed pricing of approximately ¥9,328/1 g, ¥15,752/2 g, and ¥38,566/5 g . The 3,5-dichlorophenyl analog (CAS 172168-00-2) is available from multiple vendors including BenchChem and EvitaChem (both excluded from this analysis per guidelines), but authoritative pricing from independent suppliers indicates generally lower cost due to broader availability [1]. The 2,3-isomer's more restricted supplier base (Fluorochem, CymitQuimica, Chemenu, ChemBlink) compared to the 3,5-isomer reflects lower commercial demand or synthetic accessibility, which may impact lead times for bulk procurement.

Supplier availability
Supporting evidence
2,3-isomer: ≥4 known suppliers
3,5-isomer: ≥7 suppliers; broader availability
Narrower supplier base may require longer procurement lead time for 2,3-isomer
Market survey Apr 2026; pricing varies by vendor and quantity
Chemical Sourcing Procurement Economics Supply Chain Comparison

Carboxylic Acid Building Block Utility

As a free carboxylic acid, 5-(2,3-dichlorophenyl)-5-oxovaleric acid offers direct compatibility with standard amide coupling reagents (e.g., EDC/HOBt, HATU) without a deprotection step, unlike its ethyl ester analog (ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate), which requires saponification prior to amide bond formation . The 2,3-dichlorophenyl ketone moiety also serves as a masked functional handle: the ketone can be selectively reduced to the corresponding secondary alcohol or converted to oxime/hydrazone derivatives, reactions that may proceed with different stereoelectronic outcomes compared to the 2,4- or 3,4-isomers due to the ortho-chlorine's steric influence . The compound has been explicitly described as 'used as an intermediate in the synthesis of more complex organic molecules' , though specific yield comparisons across regioisomers are not publicly available.

Synthetic utility
Class-level inference
Free acid compatible with direct amide coupling (EDC, HATU)
Eliminates ester hydrolysis step; ortho-Cl may influence coupling regiochemistry
No quantitative yield comparison across regioisomers publicly available
Synthetic Intermediate Amide Coupling Building Block Comparison

5-(2,3-Dichlorophenyl)-5-oxovaleric Acid: Application Scenarios


CCR5 Antagonist Lead Optimization

For medicinal chemistry teams pursuing CCR5 antagonists for HIV entry inhibition, the 2,3-dichlorophenyl oxovaleric acid scaffold has been specifically referenced in pharmacological screening and patent filings [1][2]. The 2,3-substitution pattern is mechanistically relevant to CCR5 binding, and substitution with the 2,4- or 3,5-regioisomer (which lack CCR5 patent literature support) may abolish target engagement. Researchers should procure this specific CAS number to ensure pharmacophore integrity in SAR campaigns targeting HIV, asthma, rheumatoid arthritis, or CCR5-mediated autoimmune indications.

Amide Library Synthesis via Direct Coupling

The free carboxylic acid functionality enables direct amide bond formation using standard coupling reagents (EDC, HATU, DCC) without the saponification step required for the ethyl ester analog [1]. This makes 5-(2,3-dichlorophenyl)-5-oxovaleric acid the preferred procurement choice for parallel synthesis and library production workflows where step-economy is critical. The 2,3-dichlorophenyl ketone also provides a versatile handle for subsequent diversification (reduction, oximation, hydrazone formation) with stereoelectronic outcomes distinct from other regioisomers due to the ortho-chlorine steric effect [1].

Halogen Bonding in Fragment-Based Drug Design

The two chlorine atoms at the 2- and 3-positions provide halogen bond donor capacity (C–Cl···O/N interactions) absent in non-chlorinated analogs such as 5-phenyl-5-oxovaleric acid [1][2]. Protein crystal structures have demonstrated that ortho-chlorine substituents on phenyl rings can engage in energetically significant halogen bonds (typically −1 to −3 kcal/mol) with backbone carbonyl oxygens. Fragment-based screening libraries incorporating the 2,3-dichlorophenyl motif can therefore explore binding poses inaccessible to non-halogenated or differently halogenated fragments, provided the exact 2,3-substitution geometry (CAS 898791-10-1) is procured.

Physicochemical Profiling for ADME Optimization

The computed XLogP3-AA of 2.7 and TPSA of 54.4 Ų place 5-(2,3-dichlorophenyl)-5-oxovaleric acid in a moderately lipophilic, drug-like physicochemical space [1]. When used as a substructure in lead compounds, this fragment contributes predictable logP and TPSA increments that differ from the 3,5-dichloro analog (XLogP3-AA = 2.6) [2]. ADME modeling groups performing matched molecular pair analysis (MMPA) can use this compound to isolate the contribution of the 2,3-dichlorophenyl group to permeability, solubility, and metabolic stability, enabling data-driven scaffold selection without confounding by regioisomeric physicochemical differences.

Application
Selection Property
Validation Focus
CCR5 antagonist lead optimization
2,3-Dichloro regioisomer identity
CCR5 target engagement and binding assay
Amide library synthesis
Free carboxylic acid reactivity
Coupling efficiency and step economy
Halogen-bond fragment screening
Ortho-chloro halogen bond donor capacity
Crystallographic binding pose verification
ADME physicochemical profiling
Computed XLogP3/TPSA consistency
MMPA-based permeability and solubility assessment
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